molecular formula C11H15NO2S B11726229 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine

1-[3-(Methylsulfonyl)phenyl]cyclobutylamine

Katalognummer: B11726229
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: JEBXGBNQLSUSOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Methylsulfonyl)phenyl]cyclobutylamine is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(methylsulfonyl)benzaldehyde and cyclobutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production process may involve more sophisticated techniques, including continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[3-(Methylsulfonyl)phenyl]cyclobutylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

1-[3-(Methylsulfonyl)phenyl]cyclobutylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, metabolic processes, and other cellular functions, contributing to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

1-[3-(Methylsulfonyl)phenyl]cyclobutylamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-methylsulfonylphenyl)-1-cyclobutanamine and 1-(3-methylsulfonylphenyl)cyclobutan-1-amine share structural similarities but may differ in their chemical properties and applications.

Eigenschaften

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

1-(3-methylsulfonylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)10-5-2-4-9(8-10)11(12)6-3-7-11/h2,4-5,8H,3,6-7,12H2,1H3

InChI-Schlüssel

JEBXGBNQLSUSOO-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.